3,5,6-Trichloro-2-pyridinol-13C5

Vue d'ensemble

Description

3,5,6-Trichloro-2-pyridinol-13C5 is a labeled analog of 3,5,6-Trichloro-2-pyridinol, which is a major degradation product of the organophosphorus insecticide chlorpyrifos. This compound is often used in scientific research to trace and study the metabolic pathways and environmental fate of chlorpyrifos due to the presence of carbon-13 isotopes.

Applications De Recherche Scientifique

3,5,6-Trichloro-2-pyridinol-13C5 is widely used in scientific research for various applications:

Chemistry: It is used as a tracer to study the degradation pathways of chlorpyrifos and other related compounds.

Biology: The compound helps in understanding the metabolic processes in organisms exposed to chlorpyrifos.

Medicine: Research on its toxicological effects provides insights into the safety and environmental impact of chlorpyrifos.

Industry: It is used in the development of analytical methods for detecting chlorpyrifos residues in environmental samples.

Mécanisme D'action

Target of Action

The primary target of 3,5,6-Trichloro-2-pyridinol-13C5, a metabolite of the insecticides chlorpyrifos and chlorpyrifos-methyl , is the nervous system . It predominantly triggers neurotoxic effects , leading to an excess of acetylcholine in the synapse, resulting in hyperactivity, muscle spasms, and potentially paralysis, respiratory failure, and even death .

Mode of Action

This compound interacts with its targets by inhibiting acetylcholinesterase activity . This inhibition leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system .

Biochemical Pathways

The degradation of this compound involves two possible metabolic pathways . The first is the hydrolytic-oxidative dechlorination pathway, and the second is the denitrification pathway . Both pathways are involved in the biodegradation of this compound by the strain Micrococcus luteus ML .

Pharmacokinetics

When ingested, inhaled, or absorbed dermally, this compound can be metabolized by cytochrome P450 enzymes . These enzymes cause this compound to undergo dearylation (oxidative ester cleavage) forming 3,5,6-trichloro-2-pyridinol and diethylthiophosphate .

Result of Action

The molecular and cellular effects of this compound’s action include cytotoxicity and estrogenic activity . It has been found to be more toxic than its parent compounds, chlorpyrifos and chlorpyrifos-methyl . In vitro assays using two mammalian cell lines (HEK293 and N2a) and a recombinant yeast have shown that this compound is cytotoxic and exhibits estrogenic activity .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life (65–360 days) . Moreover, this compound has a high antibacterial activity owing to the existence of three chloride atoms on the pyridinol ring .

Analyse Biochimique

Biochemical Properties

3,5,6-Trichloro-2-pyridinol-13C5 is an organophosphorous insecticide, which can be obtained as a major degradation product of chlorpyrifos It interacts with various enzymes and proteins in biochemical reactions

Cellular Effects

It is known that the compound is cytotoxic, genotoxic, and neurotoxic . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is persistent and mobile, with a long half-life in soil . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of chlorpyrifos It interacts with enzymes or cofactors in these pathways, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that the compound is highly soluble in water, which may influence its localization or accumulation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloro-2-pyridinol-13C5 typically involves the chlorination of 2-pyridinol with carbon-13 labeled chlorine sources. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3, 5, and 6 positions of the pyridinol ring. The reaction conditions often include the use of solvents like chloroform or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

3,5,6-Trichloro-2-pyridinol-13C5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridone derivatives, while reduction can produce less chlorinated pyridinol compounds.

Comparaison Avec Des Composés Similaires

3,5,6-Trichloro-2-pyridinol-13C5 is unique due to its isotopic labeling, which allows for precise tracking in environmental and biological studies. Similar compounds include:

3,5,6-Trichloro-2-pyridinol: The non-labeled analog, which is also a degradation product of chlorpyrifos.

2,3,5-Trichloro-6-hydroxypyridine: Another chlorinated pyridinol derivative with similar chemical properties.

3,5,6-Trichloro-2-pyridone: A related compound with a different functional group, used in similar research applications.

These compounds share similar chemical structures but differ in their specific applications and the presence of isotopic labels.

Activité Biologique

3,5,6-Trichloro-2-pyridinol-13C5 (TCP-13C5) is a stable isotopic variant of 3,5,6-trichloro-2-pyridinol (TCP), primarily utilized in scientific research as an isotope-labeled internal standard. This compound plays a crucial role in understanding the biological and environmental impacts of TCP, a metabolite associated with several pesticides, including chlorpyrifos and triclopyr. This article delves into the biological activity of TCP-13C5, focusing on its toxicological effects, environmental implications, and applications in research.

- Molecular Formula :

- Molecular Weight : 203.4 g/mol

- CAS Number : 1330171-47-5

Biological Activity Overview

TCP is recognized for its significant biological activities and potential health risks. It has been linked to endocrine disruption, particularly affecting testosterone levels in males. Studies have indicated that exposure to TCP may correlate with various health risks, including cancer and developmental toxicity.

Toxicological Studies

-

Zebrafish Embryo Study :

- A study conducted on zebrafish embryos exposed to TCP revealed increased mortality rates and developmental malformations. Concentrations ranging from 200 to 1000 μg/L were tested.

- Results indicated:

- Endocrine Disruption :

Environmental Impact

TCP is a persistent metabolite in the environment, resulting from the degradation of chlorpyrifos. Its stability poses challenges for microbial degradation, leading to accumulation in soil and water systems:

- Biodegradation Studies :

Applications in Research

TCP-13C5 serves as an internal standard in analytical chemistry, allowing for accurate quantification of TCP in various samples. Its isotopic labeling helps differentiate between naturally occurring TCP and that resulting from pesticide degradation:

- Environmental Fate Studies : By tracking TCP-13C5 alongside native TCP, researchers can better understand the degradation pathways and persistence of TCP in different environmental matrices.

Comparative Analysis

The following table summarizes some compounds structurally related to TCP:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Triclopyr | Chlorinated pyridine derivative | Used as an herbicide; less toxic than chlorpyrifos |

| Chlorpyrifos | Organophosphate insecticide | Known for neurotoxic effects |

| 2-Pyridinol | Unsubstituted pyridine derivative | Lacks halogen substituents |

| 4-Chloro-3-methylphenol | Chlorinated phenolic compound | Antiseptic properties |

Propriétés

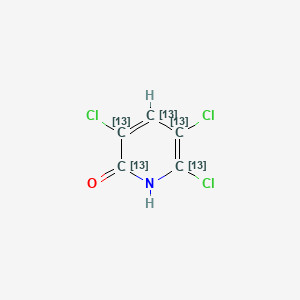

IUPAC Name |

3,5,6-trichloro-(2,3,4,5,6-13C5)1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYYAQFQZQEUEN-CVMUNTFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=O)N[13C](=[13C]1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858512 | |

| Record name | 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330171-47-5 | |

| Record name | 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.